molecular formula C11H8N6O2S B2947567 N-(4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219904-19-4

N-(4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2947567
CAS No.: 1219904-19-4
M. Wt: 288.29
InChI Key: OPJZBJSCCBCEPT-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a novel synthetic compound designed for pharmaceutical and biochemical research. This molecule features a 1,2,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for esters and amides, which can enhance the drug-like properties of lead compounds . The structure is further elaborated with pyrazine and 4-methylthiazole rings, heterocycles that are frequently employed in drug discovery for their ability to engage in key hydrogen bonding and dipolar interactions with biological targets . The specific integration of these heterocyclic systems makes this compound a valuable candidate for screening in various therapeutic areas, including but not limited to oncology, infectious diseases, and central nervous system disorders. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a core structure for building targeted libraries. It is also suitable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific enzymes or receptors. The product is provided with comprehensive analytical data to ensure identity and purity. This chemical is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2S/c1-6-5-20-11(14-6)16-9(18)10-15-8(17-19-10)7-4-12-2-3-13-7/h2-5H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJZBJSCCBCEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and antiparasitic activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,2,4-oxadiazoles, which are known for their broad range of biological activities. The specific structure of this compound contributes to its pharmacological potential.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance, a related compound showed in vitro activity against various cancer cell lines:

Cell Line IC50 (μM)
A3751.22
MCF-70.23
ACHN0.11

These findings indicate that the compound may inhibit cancer cell proliferation effectively at low concentrations .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry assays have revealed that certain derivatives can significantly increase the expression levels of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored extensively. Compounds similar to this compound have shown activity against a range of microbial pathogens:

Pathogen MIC (μg/mL)
Mycobacterium bovis8–16
Staphylococcus aureus16–32
Escherichia coli32–64

These results suggest that modifications to the oxadiazole ring can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Antiparasitic Activity

In addition to its anticancer and antimicrobial properties, the compound has demonstrated activity against protozoan parasites. For example:

Protozoan Species IC50 (μM)
Trypanosoma brucei rhodesiense21.6
T. cruzi100.2
Leishmania donovani5.7

These findings highlight the potential use of this compound in treating parasitic infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

  • Synthesis Protocol : A novel synthesis method for 1,2,4-oxadiazoles was developed which resulted in compounds with enhanced biological activity against trypanosomatids and drug-resistant leukemia cell lines .
  • Structural Modifications : Research indicates that introducing electron-withdrawing groups into the oxadiazole structure can significantly improve anticancer activity. For instance, compounds with nitro groups exhibited higher potency compared to their non-substituted counterparts .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression and microbial resistance mechanisms, further elucidating their potential therapeutic roles .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Variations

Below is a comparative analysis:

Compound Name Molecular Formula Substituent Variations Molecular Weight Key References
N-(4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide C₁₂H₁₀N₆O₂S 4-methylthiazole, pyrazine 326.31
N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide C₁₅H₁₁FN₆O₂ 3-fluoro-4-methylphenyl 334.29
N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide C₁₄H₉F₂N₅O₂ 2,4-difluorobenzyl 317.25
N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide C₁₄H₉F₂N₅O₂ 2,6-difluorobenzyl 317.25
N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide C₁₅H₁₁N₇O₂ Benzimidazole-methyl 321.29
Functional Implications:

Electron-Withdrawing Groups (e.g., Fluorine) : Fluorinated benzyl substituents (e.g., 2,4-difluorobenzyl in ) may enhance lipophilicity and membrane permeability compared to the methylthiazole group. Fluorine’s electron-withdrawing effects can also modulate metabolic stability .

Steric Effects : Bulky substituents like benzimidazole-methyl () could hinder rotational freedom, influencing conformational stability.

Yield Comparison :

  • Non-fluorinated analogs (e.g., ) report yields >70% for coupling steps.
  • Fluorinated derivatives () show lower yields (31–56%), likely due to steric and electronic challenges in fluorine-containing intermediates .

Q & A

Q. Critical parameters :

  • Temperature control : Cyclization at 0–25°C prevents side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, 20–30% EtOAc/hexane) achieves >95% purity. Yields range from 31% (final step) to 85% (early stages), influenced by stoichiometric precision and anhydrous conditions .

Basic: What spectroscopic and chromatographic techniques are employed to confirm the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Assignments focus on diagnostic signals:
    • Pyrazine protons: δ 8.5–9.2 ppm (multiplet).
    • Oxadiazole C=O: ~168–170 ppm in 13C NMR .
  • LC-MS : High-resolution ESI-MS confirms molecular ion [M+H]+ with <2 ppm error. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) validates purity (retention time: 6–8 min) .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Kinase inhibition : Screen against tyrosine kinase (e.g., EGFR, VEGFR2) using fluorescence polarization assays (IC50 determination) .
  • Antimicrobial activity : Broth microdilution (MIC against Gram+/Gram− bacteria, fungi) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC50 <10 µM considered potent .

Advanced: How can researchers resolve contradictions in crystallographic data during structural elucidation?

Answer:

  • Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, 100K temperature) to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL for small-molecule refinement. Disordered regions (e.g., methylthiazole) require PART commands and ISOR/SIMU restraints .
  • Validation : Check R-factor convergence (R1 <5%), ADP consistency, and PLATON alerts for missed symmetry .

Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Key SAR insights:
    • Pyrazine substitution (e.g., trifluoromethyl) enhances hydrophobic binding .
    • Methylthiazole improves metabolic stability by reducing CYP450 oxidation .
  • QSAR modeling : MLR or CoMFA analysis correlates logP, polar surface area, and IC50 values .

Advanced: How to design experiments addressing discrepancies in biological assay reproducibility?

Answer:

  • Controlled variables : Standardize cell passage number, serum batch, and incubation time .
  • Counter-screens : Include off-target panels (e.g., GPCRs, ion channels) to rule out nonspecific effects .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Advanced: What methodologies optimize metabolic stability in preclinical studies?

Answer:

  • Microsomal stability assay : Incubate with rat/human liver microsomes (NADPH regeneration system). Key modifications:
    • Introduce deuterium at metabolically labile sites (e.g., methylthiazole CH3 → CD3) .
    • Replace pyrazine with pyridazine to alter electron density and reduce oxidation .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Advanced: How to validate the role of the 1,2,4-oxadiazole moiety in target binding?

Answer:

  • Isosteric replacement : Synthesize analogs with 1,3,4-oxadiazole or triazole cores. Compare potency (e.g., IC50 shifts >10-fold indicate critical interactions) .
  • Crystallography : Co-crystallize with target protein to visualize hydrogen bonds between oxadiazole C=O and active-site residues (e.g., Lys123 in EGFR) .

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